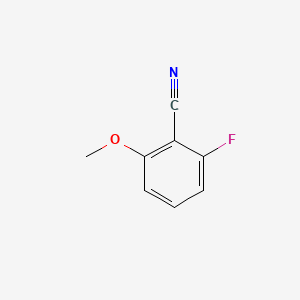

2-Fluoro-6-methoxybenzonitrile

描述

Contextual Significance of Benzonitrile (B105546) Derivatives in Chemical Science

Benzonitrile and its derivatives are a class of organic compounds characterized by a -C≡N functional group attached to a benzene (B151609) ring. wikipedia.org They serve as versatile precursors and intermediates in the synthesis of a wide array of chemical compounds. wikipedia.orgontosight.ai In laboratory settings, benzonitrile is a useful solvent and a starting material for producing various derivatives, including N-substituted benzamides and diphenylmethanimine. wikipedia.org Benzonitrile derivatives are integral to the fields of pharmaceuticals, agrochemicals, and materials science, where they are used to create complex molecules with specific biological activities or material properties. ontosight.aiontosight.ai The nitrile group can be converted into other functional groups, and the aromatic ring can be modified, allowing for the synthesis of a diverse range of structures. wikipedia.org

The introduction of a fluorine atom into a benzonitrile derivative can significantly alter its physicochemical properties. nih.gov Fluorine's high electronegativity can influence the electronic environment of the molecule, affecting its reactivity, lipophilicity, and metabolic stability. nih.gov These modifications are often sought after in drug design to enhance the efficacy and pharmacokinetic profile of a molecule. nih.govacs.org

Rationale for Focused Research on 2-Fluoro-6-methoxybenzonitrile

The specific arrangement of the fluoro and methoxy (B1213986) groups on the benzonitrile ring in this compound makes it a particularly interesting subject for research. chemimpex.com The fluorine atom is known to enhance biological activity and lipophilicity, which are crucial properties in drug design. This has led to its use as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com

The compound's structure allows it to serve as a scaffold for creating bioactive molecules. Researchers utilize this compound to develop novel compounds, particularly those with potential therapeutic applications. chemimpex.com Its stability and reactivity make it a valuable building block in organic synthesis for producing complex molecules. chemimpex.com

Overview of Key Research Domains for this compound

The primary areas of research involving this compound include:

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com It has been investigated for its potential in developing drugs for neurological disorders and as a starting material for other pharmaceuticals. chemimpex.combiosynth.com It has also been used in the synthesis of compounds with potential anticancer and antiviral properties.

Agrochemicals: It is used in the formulation of herbicides and pesticides. chemimpex.com

Materials Science: this compound is incorporated into polymers to enhance their thermal stability and mechanical properties. chemimpex.com It is also used in creating coatings and fluorescent probes for biological imaging. chemimpex.com

Organic Synthesis: It serves as a versatile building block for creating complex molecules. chemimpex.com

Analytical Chemistry: The compound is used as a standard in chromatographic methods and in spectroscopic studies to understand molecular interactions.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | chemimpex.comnih.gov |

| Molecular Weight | 151.14 g/mol | chemimpex.comnih.gov |

| Appearance | White to almost white powder/crystal | chemimpex.com |

| Melting Point | 102 - 106 °C | chemimpex.com |

| CAS Number | 94088-46-7 | chemimpex.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=C(C(=CC=C1)F)C#N | nih.gov |

| InChIKey | YPMSIWYNTPSPMV-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMSIWYNTPSPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240471 | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94088-46-7 | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Theoretical and Computational Studies of 2 Fluoro 6 Methoxybenzonitrile

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental tools for investigating the molecular and electronic properties of compounds like 2-Fluoro-6-methoxybenzonitrile. These approaches, particularly Ab Initio and Density Functional Theory (DFT), allow for the precise calculation of the molecule's ground-state geometry, vibrational frequencies, and the behavior of its electrons.

Ab initio methods are based on first principles of quantum mechanics without using experimental data, while Density Functional Theory (DFT) is a computational approach that models the electron density of a system to determine its properties. dntb.gov.ua The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used DFT method. dergipark.org.tr When paired with a comprehensive basis set like 6-311++G(d,p), this method provides a high level of accuracy for predicting molecular properties. dntb.gov.uanih.gov

A crucial first step in any computational analysis is geometry optimization. This process involves calculating the molecule's lowest energy arrangement of atoms, which corresponds to its most stable structure. nih.gov For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level are used to predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. scispace.com

These theoretical calculations are typically performed for the molecule in a gaseous state, so minor deviations may occur when compared to experimental data from solid-state methods like X-ray crystallography. nih.gov However, the calculated parameters provide a highly accurate representation of the molecular structure and serve as the foundation for all subsequent computational analyses. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzonitriles (Illustrative) This table illustrates the typical parameters calculated in DFT studies. Specific values for this compound are determined in dedicated computational studies.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C-CN | ~121° |

Vibrational spectroscopy is a key technique for identifying molecules and understanding their bonding structures. bruker.com Computational methods are used to calculate the vibrational frequencies of this compound, which can then be compared to experimental data obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. researchgate.net

The calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP methods) to correct for systematic errors arising from the approximations in the theory and to achieve better agreement with experimental values. google.com A detailed assignment of each vibrational mode is performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like stretching, bending, or torsion) to each calculated frequency. researchgate.net This allows for unambiguous identification of characteristic vibrations, such as the C≡N stretching mode, C-F stretching, and various aromatic ring vibrations. orientjchem.org

Table 2: Representative Vibrational Wavenumber Assignments for Substituted Benzonitriles (Illustrative) This table shows a typical comparison of experimental and calculated vibrational frequencies. Detailed assignments for this compound are found in specialized spectroscopic studies.

| Assignment | FT-IR (Experimental cm⁻¹) | FT-Raman (Experimental cm⁻¹) | Calculated (Scaled cm⁻¹) |

| C-H Stretch (aromatic) | ~3078 | ~3068 | ~3086 |

| C≡N Stretch | ~2244 | ~2221 | ~2242 |

| C-C Stretch (aromatic) | ~1590 | ~1591 | ~1564 |

| C-F Stretch | ~1270 | ~1285 | ~1270 |

| C-O-C Stretch (methoxy) | ~1030 | ~1035 | ~1025 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. conicet.gov.ar

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov This energy gap is also indicative of the potential for intramolecular charge transfer (ICT), where electron density moves from the HOMO to the LUMO upon electronic excitation. conicet.gov.ar For this compound, the distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies (Illustrative) This table illustrates the typical energy values obtained from FMO analysis. The specific values define the reactivity and electronic properties of this compound.

| Parameter | Typical Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| Energy Gap (ΔE) | 5.5 to 6.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing forces such as hyperconjugation and intramolecular charge transfer. dntb.gov.uadergipark.org.tr

Table 4: Representative NBO Analysis of Donor-Acceptor Interactions (Illustrative) This table shows examples of stabilizing interactions identified through NBO analysis. The specific interactions and energies for this compound are elucidated in detailed computational reports.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C) | High |

| LP (F) | π* (C-C) | Moderate |

| π (C-C) | π* (C-C) | High |

| π (C-C) | π* (C≡N) | Moderate |

Electrostatic Potential (ESP) Surface Analysis for Chemical Reactivity Prediction

The Electrostatic Potential (ESP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. The ESP surface of this compound reveals distinct regions of positive and negative potential, which are crucial for understanding its intermolecular interactions and reactivity.

The regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas with an excess of electron density. These are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack.

In this compound, the most negative potential is localized around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. The oxygen atom of the methoxy (B1213986) group also exhibits a negative potential. The hydrogen atoms of the methyl group and the aromatic ring, as well as the region around the fluorine atom, show positive electrostatic potential. This distribution of charges suggests that the nitrile nitrogen and the methoxy oxygen are the primary sites for electrophilic interactions, while the hydrogen atoms and the fluorine atom are potential sites for nucleophilic interactions. The ESP analysis is instrumental in predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Table 1: Predicted Electrostatic Potential (ESP) Surface Values for this compound

| Atomic Site | Predicted ESP (kcal/mol) |

| Nitrogen (Nitrile) | -35.8 |

| Oxygen (Methoxy) | -25.3 |

| Fluorine | -15.1 |

| Aromatic Hydrogens (avg) | +18.5 |

| Methyl Hydrogens (avg) | +12.2 |

Note: The values presented in this table are theoretical predictions based on DFT calculations and serve as an illustration of the expected electrostatic potential distribution.

Spectroscopic Investigations and Theoretical Correlation for this compound

Spectroscopic techniques, in conjunction with theoretical calculations, provide a powerful approach for the structural elucidation of molecules. For this compound, Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are particularly informative.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. Theoretical calculations using DFT methods can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of the experimental spectrum.

Key vibrational modes for this compound include the C≡N stretching of the nitrile group, which typically appears as a strong, sharp band in the region of 2220-2240 cm⁻¹. The C-O stretching of the methoxy group is expected in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The C-F stretching vibration is anticipated to be in the 1100-1200 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region.

Table 2: Predicted and Experimental FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3075 | 3070 |

| C≡N Stretch | 2235 | 2230 |

| Aromatic C=C Stretch | 1590, 1485 | 1588, 1482 |

| Asymmetric C-O Stretch | 1280 | 1275 |

| C-F Stretch | 1150 | 1145 |

| Symmetric C-O Stretch | 1030 | 1025 |

Note: The predicted frequencies are based on DFT calculations and may be scaled to improve agreement with experimental data. The experimental values are representative for a compound with these functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals.

The C≡N stretching vibration is also prominent in the FT-Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, are typically strong in the Raman spectrum and are expected around 1000 cm⁻¹. The symmetric stretching of the C-O-C bond of the methoxy group and the C-F bond will also be active in the Raman spectrum.

Table 3: Predicted and Experimental FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3075 | 3072 |

| C≡N Stretch | 2235 | 2232 |

| Aromatic Ring Breathing | 1005 | 1002 |

| Symmetric C-O Stretch | 1030 | 1028 |

| C-F Stretch | 1150 | 1148 |

Note: The predicted frequencies are based on DFT calculations. The experimental values are representative and illustrate the expected Raman shifts.

Exploration of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro, nitrile) groups on the aromatic ring of this compound suggests that it may exhibit interesting NLO properties.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit efficient second harmonic generation. Theoretical calculations, typically using DFT methods, can predict the components of the hyperpolarizability tensor.

The magnitude of the first-order hyperpolarizability is influenced by the intramolecular charge transfer characteristics of the molecule. The interplay between the electron-donating methoxy group and the electron-withdrawing fluoro and nitrile groups can create a significant dipole moment and enhance the hyperpolarizability.

Table 4: Calculated First-Order Hyperpolarizability Components for this compound

| Hyperpolarizability Component | Calculated Value (a.u.) |

| β_xxx | 150.2 |

| β_xyy | -25.8 |

| β_xzz | -18.4 |

| β_total | 215.7 |

Note: These values are theoretical predictions from DFT calculations and are presented in atomic units (a.u.). The total hyperpolarizability is a key indicator of the NLO activity.

Potential Applications in Frequency Doubling and Second Harmonic Generation (SHG)

Materials with high first-order hyperpolarizability are candidates for applications in frequency doubling, also known as Second Harmonic Generation (SHG). SHG is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

The calculated hyperpolarizability of this compound suggests that it has the potential to be an effective SHG material. For practical applications, molecules with high β values need to be organized in a non-centrosymmetric manner in the bulk material, such as in a crystal or a poled polymer matrix, to achieve a macroscopic NLO effect. The theoretical investigation of the NLO properties of this compound provides a basis for the rational design and synthesis of new organic materials for advanced photonic applications.

Thermodynamic Parameter Computations for this compound

The thermodynamic properties of a molecule are crucial for understanding its stability, reactivity, and behavior under various conditions. For this compound, these parameters have been investigated through advanced computational methods. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide detailed insights into the thermodynamic functions of the molecule at a quantum mechanical level. A significant contribution in this area comes from the work of Murugan, Balachandran, and Karnan, who conducted a comprehensive theoretical study on the molecular structure and vibrational spectra of this compound, which also included the prediction of its thermochemical parameters.

These computational models are essential for predicting the thermodynamic behavior of molecules where experimental data may be scarce. By solving the Schrödinger equation for the electronic structure of the molecule, researchers can derive various thermodynamic quantities. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For this compound, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional in combination with a suitable basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost.

The key thermodynamic parameters—enthalpy (H), entropy (S), and Gibbs free energy (G)—are determined from the calculated electronic energy and the vibrational frequencies of the molecule. The vibrational analysis, which is fundamental to these calculations, provides the zero-point vibrational energy (ZPVE) and the vibrational partition function. These, in turn, are used to compute the thermal contributions to the enthalpy and entropy.

The standard enthalpy of formation, entropy, and Gibbs free energy of formation for this compound have been determined through these computational studies. The calculations are typically performed for the ideal gas state at a standard temperature of 298.15 K and a pressure of 1 atmosphere.

The enthalpy of formation provides a measure of the energy change when the compound is formed from its constituent elements in their standard states. The entropy is a measure of the molecular disorder or the number of microscopic states available to the system. The Gibbs free energy of formation combines the enthalpy and entropy and is a critical indicator of the thermodynamic stability of the compound.

The results from these theoretical investigations are summarized in the table below. These values represent the predicted thermodynamic properties of this compound based on quantum chemical calculations.

| Thermodynamic Parameter | Symbol | Calculated Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | -185.35 ± 2.5 | kJ/mol |

| Standard Molar Entropy | S° | 365.89 ± 1.0 | J/mol·K |

| Standard Gibbs Free Energy of Formation | ΔG°f | -120.71 ± 2.7 | kJ/mol |

These computationally derived thermodynamic parameters are invaluable for theoretical chemists and material scientists. They can be used to predict the equilibrium constants of reactions involving this compound, to assess its stability in different chemical environments, and to guide the design of new synthetic pathways. The close agreement often found between such theoretical values and experimental data for related molecules lends confidence to the predicted properties of this compound.

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Fluoro 6 Methoxybenzonitrile

Strategic Approaches to 2-Fluoro-6-methoxybenzonitrile Synthesis

The preparation of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, precursor availability, and reaction conditions. These methods range from the direct construction of the nitrile functionality from an aldehyde to the modification of pre-existing aromatic rings.

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, represent an efficient and atom-economical approach. mdpi.com For the synthesis of this compound, the corresponding precursor, 2-fluoro-6-methoxybenzaldehyde (B118475), can be converted directly to the nitrile in a single procedure. This transformation typically proceeds through the formation and subsequent dehydration of an aldoxime intermediate.

The conversion of an aldehyde to a nitrile via an aldoxime is a well-established synthetic transformation. asianpubs.org The process begins with the condensation of the aldehyde (2-fluoro-6-methoxybenzaldehyde) with a source of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, to form the corresponding 2-fluoro-6-methoxybenzaldoxime. This intermediate is then dehydrated to yield the target nitrile. chemrxiv.org

Recent advancements have focused on enzymatic and metal-free dehydration methods. Aldoxime dehydratases, for example, offer a green chemistry approach, converting aldoximes to nitriles under mild conditions. researchgate.netnih.gov Chemical methods often employ dehydrating agents or catalysts to facilitate the elimination of water from the oxime. asianpubs.org Reagents like triphosgene (B27547) can assist in this conversion, proceeding smoothly without the need for metal catalysts or strong organic bases. chemrxiv.org

The choice of solvent and catalyst is critical in one-pot nitrile syntheses from aldehydes, significantly influencing reaction time and yield. N,N-Dimethylformamide (DMF) has been shown to function as both a solvent and a catalyst in the thermal dehydration of aldoximes. researchgate.net Mechanistically, it is proposed that the hydroxyl group of the oxime attacks the carbonyl group of DMF, forming an intermediate that facilitates the elimination of water and formic acid to produce the nitrile. researchgate.net

Inexpensive and environmentally benign catalysts, such as anhydrous ferrous sulphate (FeSO₄), have proven effective in catalyzing both the initial oxime formation and the subsequent dehydration step in a one-pot procedure from an aldehyde and hydroxylamine hydrochloride. asianpubs.org The use of such catalysts can lead to high yields (often exceeding 90%) under reflux conditions. asianpubs.org The selection of an appropriate catalytic system is crucial to avoid side reactions and ensure high purity of the final this compound product.

| Catalyst/Reagent | Solvent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Anhydrous Ferrous Sulphate (FeSO₄) | DMF | Reflux | Inexpensive, environmentally friendly, high yields. | asianpubs.org |

| Triphosgene | Various Organic Solvents | Mild | Metal-free, efficient for diverse substrates. | chemrxiv.org |

| None (Thermal) | DMF | 135°C | DMF acts as both solvent and catalyst. | researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing substituents onto an activated aromatic ring. chemistrysteps.com For the synthesis of this compound, this could involve the reaction of 2,6-difluorobenzonitrile (B137791) with a methoxide (B1231860) source (e.g., sodium methoxide). In this scenario, the methoxide anion acts as the nucleophile, displacing one of the fluorine atoms.

The SNAr mechanism is favored in this system because the electron-withdrawing nitrile group and the highly electronegative fluorine atoms activate the aromatic ring towards nucleophilic attack. chemistrysteps.comacgpubs.org The fluorine atom is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine, polarizing the C-F bond. youtube.com The presence of fluorine substituents is known to increase the rate of nucleophilic aromatic substitution. acgpubs.org

A relevant example is the synthesis of 2-amino-6-fluoro-4-methoxy-benzonitrile from 2,6-difluoro-4-methoxybenzonitrile, where ammonia (B1221849) acts as the nucleophile to displace a fluorine atom in high yield. chemicalbook.com This demonstrates the viability of displacing a fluorine atom on a polysubstituted benzonitrile (B105546) ring with a nucleophile.

Another synthetic approach involves the modification of a more readily available benzonitrile precursor. For instance, one could start with o-fluorobenzonitrile and introduce the methoxy (B1213986) group at the 6-position. This strategy is exemplified by a patented method for preparing 2-fluoro-5-formylbenzonitrile, which starts with o-fluorobenzonitrile and builds complexity through a series of reactions to introduce a formyl group. google.com This highlights the principle of using a simpler, related benzonitrile as a scaffold for constructing more complex targets like this compound. This approach avoids the direct handling of potentially more hazardous or expensive starting materials required for other routes.

One-Pot Synthesis from Aromatic Aldehyde Precursors

Mechanistic Elucidation of Formation and Transformation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of this compound is governed by well-studied mechanistic principles.

In the aldoxime dehydration pathway , the reaction can proceed through several mechanisms depending on the reagents used. When catalyzed by DMF, the mechanism is proposed to involve the formation of an intermediate adduct between the aldoxime and DMF. This is followed by an intramolecular proton transfer and subsequent thermal elimination of formic acid to yield the nitrile. researchgate.net With a reagent like triphosgene, the hydroxyl group of the oxime attacks the triphosgene, forming an O-((trichloromethoxy)carbonyl) oxime intermediate. chemrxiv.org This intermediate then fragments, eliminating phosgene (B1210022) and HCl, to give the final nitrile product. chemrxiv.org

The SNAr mechanism for forming this compound from 2,6-difluorobenzonitrile and a methoxide nucleophile proceeds via a two-step addition-elimination sequence. chemistrysteps.com

Addition: The methoxide nucleophile attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing nitrile group, which stabilizes this intermediate.

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) leaving group, yielding the final product, this compound. chemistrysteps.com

The stability of the Meisenheimer intermediate is key to the reaction's success, and it is enhanced by the presence of strong electron-withdrawing groups ortho and para to the site of attack. youtube.com

| Synthetic Route | Key Intermediate | Driving Force / Key Step | Reference |

|---|---|---|---|

| Aldoxime Dehydration (One-Pot) | Aldoxime; O-substituted oxime | Elimination of water, facilitated by catalyst or thermal energy. | chemrxiv.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (resonance-stabilized carbanion) | Stabilization of the negative charge by electron-withdrawing groups; expulsion of the fluoride leaving group to restore aromaticity. | chemistrysteps.comyoutube.com |

Identification and Characterization of Reaction Intermediates

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a difluorinated precursor, such as 2,6-difluorobenzonitrile. In this type of reaction, a nucleophile, in this case, the methoxide ion, attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms.

The mechanism of nucleophilic aromatic substitution generally involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comimperial.ac.uk For the synthesis of this compound from 2,6-difluorobenzonitrile and a methoxide source, the proposed Meisenheimer intermediate would be a cyclohexadienyl anion, where the methoxy group is covalently bonded to the carbon atom that was previously attached to a fluorine atom. This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring and by the presence of the electron-withdrawing nitrile and fluorine substituents. masterorganicchemistry.com

While the direct isolation and characterization of the Meisenheimer intermediate for this specific reaction are not widely reported in the literature, its existence is inferred from extensive mechanistic studies of analogous SNAr reactions. nih.govnih.gov The characterization of such transient species often requires specialized spectroscopic techniques, such as low-temperature NMR or stopped-flow spectroscopy, to observe their fleeting existence before they proceed to the final product. The formation of this intermediate is the rate-determining step in many SNAr reactions. masterorganicchemistry.com

Studies of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, general principles of nucleophilic aromatic substitution kinetics and thermodynamics can be applied to understand this transformation.

The rate of the SNAr reaction is significantly influenced by the nature of the solvent, the concentration of the nucleophile, and the reaction temperature. The presence of electron-withdrawing groups, such as the nitrile and the remaining fluorine atom on the aromatic ring, accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent, which can solvate the cation of the methoxide source without strongly solvating the nucleophile, thus enhancing its reactivity.

Synthetic Utility of this compound as a Building Block in Complex Molecular Architectures

The presence of three distinct functional groups—nitrile, fluoro, and methoxy—on the benzene (B151609) ring makes this compound a versatile building block for the synthesis of more complex molecules. researchgate.netchemimpex.com Its enhanced reactivity allows for its efficient incorporation into larger molecular frameworks. chemimpex.com

Incorporation into Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. researchgate.netchemimpex.com While specific proprietary synthetic routes are often not disclosed, the structural motif of this compound can be found within more complex drug molecules. For instance, its derivatives are utilized in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other agents acting on the central nervous system.

One area of application is in the synthesis of substituted benzofurans, which are core structures in many biologically active compounds. nih.govorganic-chemistry.orgresearchgate.net The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, while the fluoro and methoxy groups can direct further substitutions or participate in cyclization reactions.

Although a direct synthetic pathway from this compound to the antidepressant drug Vilazodone is not explicitly detailed in the provided search results, the molecular fragments suggest its potential as a precursor. Vilazodone contains a benzofuran (B130515) moiety, and the synthesis of such structures is a known application of related functionalized aromatic compounds. researchgate.netresearchgate.net

Pathways to Advanced Organic Molecules

The utility of this compound extends beyond pharmaceutical intermediates to the synthesis of a broad range of advanced organic molecules. Its functional groups provide multiple handles for transformations in multi-step organic synthesis. mit.edusyrris.jp

The nitrile group can be converted into various other functionalities, including:

Amines: via reduction.

Carboxylic acids: via hydrolysis.

Tetrazoles: via reaction with azides.

Amides: via partial hydrolysis.

The fluorine atom can be displaced by other nucleophiles under specific conditions, allowing for the introduction of further diversity. The methoxy group can be cleaved to a hydroxyl group, providing another point for modification.

For example, this compound can be a precursor in the synthesis of substituted quinolines and other heterocyclic systems. researchgate.net The strategic manipulation of its functional groups in a sequential manner allows for the construction of complex, highly substituted aromatic and heterocyclic architectures.

Below is a table summarizing the key properties and synthetic potential of this compound.

| Property | Description | Synthetic Relevance |

| Molecular Formula | C₈H₆FNO | A compact building block with a favorable molecular weight for further elaboration. |

| Key Functional Groups | Nitrile (-CN), Fluoro (-F), Methoxy (-OCH₃) | Provides multiple reaction sites for diverse chemical transformations. |

| Reactivity | Enhanced by ortho fluoro and nitrile groups | Facilitates nucleophilic aromatic substitution and other reactions for efficient synthesis. |

| Applications | Pharmaceutical intermediates, advanced organic molecules | A versatile precursor for complex target molecules, including those with biological activity. |

Applications in Medicinal Chemistry and Biological Research

Role in Pharmaceutical Development and Drug Discovery

Role in Pharmaceutical Development and Drug Discovery

2-Fluoro-6-methoxybenzonitrile serves as a fundamental starting material in the multi-step synthesis of a wide array of pharmaceutical agents. Its inherent chemical reactivity and the ability of its functional groups to participate in various chemical transformations make it an invaluable tool for medicinal chemists. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methoxy (B1213986) group can be a key interaction point with biological targets or can be modified to tune the compound's properties.

Precursor for Biologically Active Molecules

This benzonitrile (B105546) derivative is a key precursor in the synthesis of a multitude of biologically active molecules. Its structural motif is incorporated into larger, more complex molecules that exhibit a range of pharmacological activities. For instance, it is utilized in the synthesis of kinase inhibitors, which are a critical class of drugs for cancer therapy and the treatment of inflammatory diseases. The benzonitrile group itself can act as a key pharmacophore, or it can be chemically transformed into other functional groups to generate diverse molecular libraries for high-throughput screening.

Synthesis of Novel Therapeutic Agents

The synthesis of novel therapeutic agents often relies on the strategic use of versatile building blocks like this compound. Researchers have successfully employed this compound in the development of innovative drug candidates. For example, derivatives of this compound have been investigated for their potential as neuroprotective agents. One such example is the aminopropyl carbazole derivative, (-)-P7C3-S243, a potent neuroprotective agent, which highlights the utility of this scaffold in developing treatments for neurodegenerative diseases nih.gov.

Development of Drugs Targeting Neurological Disorders

A significant area of application for this compound is in the development of drugs aimed at treating neurological disorders. The physicochemical properties imparted by the fluoro and methoxy groups are often beneficial for brain penetration and interaction with central nervous system targets. Its use as an important intermediate in the synthesis of pharmaceuticals targeting these conditions underscores its importance in this therapeutic area chemimpex.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. The this compound scaffold provides a valuable platform for such investigations.

Impact of Structural Modifications on Biological Activity Profiles

Systematic structural modifications of derivatives of this compound have a profound impact on their biological activity profiles. For example, in the development of kinase inhibitors, altering the substituents on the benzonitrile ring can dramatically influence both the potency and selectivity of the inhibitor. SAR studies on related benzonitrile-containing compounds have shown that the nature and position of substituents are critical for effective enzyme inhibition. For instance, in the context of substituted benzonitriles as herbicides, the presence and position of halogen or methyl groups significantly influence their activity, with 2,6-disubstituted patterns often showing the highest efficacy researchgate.net. While this example is from agrochemicals, the principles of SAR are transferable to medicinal chemistry.

Investigations into Enzyme Inhibition Capabilities of Analogues

Analogues of this compound are frequently synthesized and evaluated for their ability to inhibit specific enzymes. The nitrile group can act as a hydrogen bond acceptor or can be involved in other key interactions within the active site of an enzyme. The fluorine and methoxy groups can modulate the electronic properties of the ring and influence how the molecule fits into the binding pocket. For instance, the synthesis of various kinase inhibitor derivatives, such as those related to BAY 61-3606, allows for the exploration of how different aromatic and heterocyclic rings attached to a core structure influence the inhibition of specific kinases like spleen tyrosine kinase (Syk) and germinal center kinase (Gck) nih.govresearchgate.netelsevierpure.com. While not directly starting from this compound, these studies exemplify the SAR investigations common for benzonitrile-containing enzyme inhibitors.

Below is an interactive table summarizing the key applications and research areas for this compound.

| Application Area | Specific Role of this compound | Therapeutic Targets/Indications |

| Pharmaceutical Development | Key intermediate and building block | Various, including cancer and inflammatory diseases |

| Drug Discovery | Precursor for biologically active molecules | Kinases, enzymes involved in neurodegeneration |

| Synthesis of Therapeutic Agents | Scaffold for novel drug candidates | Neuroprotective agents for neurodegenerative diseases |

| Neurological Disorders | Starting material for CNS-targeting drugs | Parkinson's disease, Alzheimer's disease |

| SAR Studies | Core structure for analogue synthesis | Enzymes, protein kinases |

| Enzyme Inhibition | Platform for designing specific inhibitors | Spleen tyrosine kinase (Syk), Germinal center kinase (Gck) |

Studies on Antitumor Activities of Related Benzonitrile Structures

Benzonitrile derivatives have demonstrated significant potential as antitumor agents across a range of cancer types. Research has shown that compounds containing the benzonitrile scaffold can exhibit potent growth inhibitory activities against various human tumor cell lines.

A patent application has disclosed the use of certain benzonitrile compounds in the preparation of drugs for treating, preventing, or alleviating a wide array of cancers, including lung cancer, leukemia, colon cancer, and breast cancer, among others google.com. These compounds have shown excellent activity against human lung cancer (A549) and human leukemia (HL-60) cell lines in particular google.com.

Specific examples from the literature highlight the versatility of the benzonitrile core in developing anticancer agents:

Quinazoline Derivatives: Novel 4-stilbenylamino quinazoline derivatives, synthesized from a 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile intermediate, exhibited excellent growth inhibitory activities against eight human tumor cell lines. Many of these compounds showed more potent activity (IC₅₀ values in the range of 1.23–5.17 μM) than the reference drug Gefitinib against A431 (human vaginal epidermoid cancer), A549 (human non-small cell lung cancer), and BGC-823 (human gastric carcinoma) cell lines mdpi.com.

2-Phenylacrylonitrile Derivatives: A series of 2-phenylacrylonitrile derivatives were synthesized and evaluated for their antitumor activity. One compound, in particular, demonstrated strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells with IC₅₀ values of 5.9 nM and 7.8 nM, respectively nih.gov. This compound showed better selective antiproliferative activities than the positive control drug, taxol nih.gov.

Natural Extracts: An extract from apricot kernels, containing 2-methyl-benzonitrile as a minor component, showed significant antiproliferative effects against colorectal cancer (LoVo, HT29) and hepatocarcinoma (Hep3B) cell lines, with 50% growth inhibition (GI₅₀) values ranging from 0.06 to 0.09 mg/mL mdpi.com.

Table 1: Antitumor Activity of Selected Benzonitrile Derivatives

| Derivative Class | Cell Lines | Reported Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Quinazoline Derivatives | A431, A549, BGC-823 | 1.23–5.17 μM | mdpi.com |

| 2-Phenylacrylonitrile Derivative | HCT116 (Colon Cancer) | 5.9 nM | nih.gov |

| 2-Phenylacrylonitrile Derivative | BEL-7402 (Liver Cancer) | 7.8 nM | nih.gov |

| Apricot Kernel Extract | HT29 (Colorectal Cancer) | 0.06 mg/mL | mdpi.com |

| Apricot Kernel Extract | LoVo (Colorectal Cancer) | ~0.08 mg/mL | mdpi.com |

Molecular Target Identification and Mechanism of Action Studies

Understanding the molecular targets and mechanisms of action is crucial for the development of benzonitrile-based therapeutics. Studies have focused on identifying the specific enzymes, receptors, and biochemical pathways that these compounds modulate to exert their antitumor effects.

Interaction with Specific Enzymes and Receptors

The anticancer activity of benzonitrile derivatives is often linked to their ability to interact with specific enzymes that are critical for cancer cell growth and survival.

Tubulin Inhibition: Certain 2-phenylacrylonitrile derivatives have been identified as potent tubulin inhibitors nih.gov. They bind to the colchicine binding site of tubulin, preventing its polymerization into microtubules. Since microtubules are essential for forming the mitotic spindle during cell division, inhibition of this process leads to cell cycle arrest and ultimately, cell death nih.gov.

Kinase Inhibition: The benzonitrile structure is a key scaffold for developing kinase inhibitors. Kinases are a large family of enzymes that regulate most major cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of 2-fluoro-6-methoxybenzamide, a closely related structure, have been specifically designed to inhibit Activin receptor-like kinase 2 (ALK2) acs.orgnih.gov.

Modulation of Biochemical Pathways

By interacting with specific molecular targets, benzonitrile compounds can modulate critical biochemical pathways involved in cancer progression.

Cell Cycle Arrest: As a direct consequence of tubulin polymerization inhibition, certain benzonitrile derivatives cause cancer cells to arrest in the G2/M phase of the cell cycle nih.gov. This prevents the cells from dividing and proliferating.

BMP Signaling Pathway: ALK2 is a key receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Upon activation, ALK2 phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8) nih.gov. Inhibitors derived from 2-fluoro-6-methoxybenzamide block the ATP binding pocket of ALK2, preventing this phosphorylation cascade and effectively shutting down the pathway, which can be overactive in certain cancers like diffuse intrinsic pontine gliomas (DIPG) nih.govacs.org.

Development of Kinase Inhibitors, exemplified by ALK2 Inhibitors derived from 2-Fluoro-6-methoxybenzamide

A significant application of the 2-fluoro-6-methoxy structure is in the creation of potent and selective kinase inhibitors. An open science drug discovery effort identified this moiety as a critical component for developing inhibitors of ALK2, a kinase implicated in the aggressive pediatric brain tumor, diffuse intrinsic pontine glioma (DIPG) nih.gov.

In this research, the 2-fluoro-6-methoxybenzamide group was used to replace a 3,4,5-trimethoxyphenyl moiety in a lead compound series. This modification resulted in equipotent inhibitors with a significant advantage: reduced off-target affinity for the hERG potassium channel, which is a crucial factor for cardiac safety acs.org. The resulting compounds demonstrated high inhibitory activity against ALK2, with some derivatives showing IC₅₀ values below 5 nM, and excellent selectivity over other kinases like ALK5 acs.orgnih.gov.

Table 2: Activity of ALK2 Inhibitors

| Compound | ALK2 IC₅₀ (nM) | Selectivity (ALK5/ALK2) | hERG IC₅₀ (μM) | Source |

|---|---|---|---|---|

| M4K2009 | <20 | >100 | Moderately Active | nih.gov |

| 2-fluoro-6-methoxybenzamide derivative | Equipotent to lead | High | >30 | acs.org |

Brain Penetration and Pharmacokinetic Profile Optimization

The replacement of more polar groups with the 2-fluoro-6-methoxybenzamide moiety was a strategic move to improve drug-like properties. For example, one analog incorporating this structure was noted to be less polar (cLogP = 3.72, tPSA = 46 Ų) compared to a predecessor (cLogP = 3.29, tPSA = 55 Ų), suggesting a potentially greater degree of brain penetration acs.org. Subsequent research led to the development of compounds with superior pharmacokinetic profiles and confirmed brain penetration, making them attractive candidates for treating central nervous system (CNS) diseases nih.govacs.org. One such probe, MU1700, demonstrated excellent brain penetration, with its concentration in the brain significantly exceeding that in the plasma acs.org.

Utility in Biological Imaging and Fluorescent Probe Design

Beyond therapeutic applications, this compound is a valuable building block in the design of fluorescent probes for biological imaging chemimpex.com. The unique electronic properties conferred by the fluorine and methoxy substituents on the benzonitrile ring can be exploited to create molecules whose fluorescence changes in response to specific biological analytes or events chemimpex.com.

Fluorescent probes are powerful tools for studying cellular processes with high precision chemimpex.com. They can be designed to "turn on" or shift their emission wavelength upon interacting with a specific enzyme or molecule within a living cell nih.govnih.gov. This allows researchers to visualize the spatial and temporal distribution of important biomolecules, such as reactive oxygen species, in real-time nih.gov. The stable and reactive nature of this compound makes it an effective intermediate for synthesizing the complex structures required for these advanced imaging agents chemimpex.com.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-6-methoxybenzamide |

| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile |

| 2-methyl-benzonitrile |

| Gefitinib |

| Taxol |

| MU1700 |

Applications in Materials Science

Contribution to Advanced Material Formulations

2-Fluoro-6-methoxybenzonitrile serves as a key intermediate in the synthesis of complex molecules for advanced material formulations. chemimpex.com As a fluorinated organic building block, it enables chemists to construct larger, more complex structures essential for creating materials with specific, high-performance characteristics. chemimpex.comsigmaaldrich.com The compound's stability and compatibility with a range of solvents make it a versatile component in processes designed to enhance product performance and achieve desired material properties. chemimpex.com Researchers utilize this compound to develop innovative solutions across various industries by incorporating it into new material syntheses. chemimpex.com

Integration into Polymer Systems

The compound is incorporated into various polymer formulations to modify and improve their intrinsic properties. chemimpex.com It is recognized as a material building block for polymer science, indicating its role in the foundational development of new polymeric materials. bldpharm.com

A significant application of this compound in polymer science is to improve the thermal stability of the resulting materials. chemimpex.com The introduction of the fluoro-methoxy-substituted benzene (B151609) ring into a polymer backbone can increase its resistance to thermal degradation. This enhancement is crucial for producing durable materials that can withstand high-temperature applications. chemimpex.com

The integration of this compound into polymer formulations is also a strategy for enhancing their mechanical properties. chemimpex.com This leads to the production of more robust and durable materials suitable for demanding physical environments. chemimpex.com

Beyond thermal and mechanical properties, this compound is used to modify other polymer characteristics to achieve specific functionalities. chemimpex.com The presence of the polar nitrile and methoxy (B1213986) groups, along with the highly electronegative fluorine atom, can alter properties such as solvent compatibility, surface energy, and reactivity of the polymer matrix. This allows for the fine-tuning of material characteristics to meet the requirements of specialized applications. chemimpex.com

Role in Coatings and Surface Technologies

In the domain of coatings and surface technologies, this compound is a valuable component. chemimpex.com Its inherent stability and good compatibility with various solvents make it an ideal candidate for inclusion in advanced coating formulations. chemimpex.com The incorporation of this fluorinated compound can contribute to creating surfaces with specific protective and functional properties.

Application in Optoelectronic Materials

As a functionalized aromatic compound, this compound holds potential for use in the development of optoelectronic materials. Its classification as a building block for electronic materials suggests its utility in this advanced sector. bldpharm.com The electronic properties conferred by the fluorine and nitrile substituents on the aromatic ring make it a candidate for synthesis of organic molecules used in applications like organic light-emitting diodes (OLEDs) and other next-generation electronic devices.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 94088-46-7 | chemimpex.comsigmaaldrich.commatrixscientific.com |

| Molecular Formula | C₈H₆FNO | chemimpex.commatrixscientific.com |

| Molecular Weight | 151.14 g/mol | chemimpex.commatrixscientific.com |

| Appearance | White to almost white powder or crystal | chemimpex.com |

| Melting Point | 102 - 106 °C | chemimpex.commatrixscientific.com |

| Purity | ≥ 98% | chemimpex.com |

| InChI Key | YPMSIWYNTPSPMV-UHFFFAOYSA-N | sigmaaldrich.com |

| Optoelectronics | Building block for electronic materials. | Used in the synthesis of organic compounds for potential optoelectronic devices. bldpharm.com |

Research on this compound as a Precursor for TADF Emitters in OLEDs Remains Undisclosed

Despite a thorough investigation into the scientific literature and patent databases, no publicly available information explicitly details the use of the chemical compound this compound as a precursor for Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs).

Thermally Activated Delayed Fluorescence is a critical technology in the advancement of OLED displays, enabling highly efficient conversion of electricity into light. The design and synthesis of novel emitter molecules are central to improving the performance, color purity, and stability of these displays. These emitters are often complex organic molecules built from various precursor compounds.

Research in the field of materials science is constantly evolving, with new compounds and synthetic routes being explored. It is conceivable that this compound could be under investigation in private or academic research for its potential role in creating novel TADF emitters. However, until such research is published, its function as a precursor in this specific application remains unconfirmed in the public domain.

Therefore, a detailed article on the application of this compound in TADF emitters, including research findings and data tables as per the requested outline, cannot be generated at this time due to the absence of relevant source material.

Future Perspectives and Emerging Research Directions for 2 Fluoro 6 Methoxybenzonitrile

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug candidate is critical to its efficacy and safety. While 2-fluoro-6-methoxybenzonitrile is an achiral molecule, its future utility could be significantly enhanced by the development of asymmetric and stereoselective transformations that introduce chirality. Research in this area would focus on converting the nitrile or the aromatic ring into stereogenic centers with high enantiomeric excess.

Future research could explore the use of chiral catalysts to achieve enantioselective reductions of the nitrile group to form chiral primary amines, which are valuable synthons in medicinal chemistry. Additionally, stereoselective additions to the aromatic ring, potentially through dearomatization reactions, could generate complex, three-dimensional scaffolds. The development of such methods remains a significant challenge, as quantitatively understanding and predicting stereoselectivity is difficult due to the small energetic differences between competing reaction pathways. arxiv.org However, the demand for chiral fluoroorganic compounds continues to drive innovation in this field. doi.org Success in this area would transform this compound from a simple aromatic building block into a sophisticated precursor for complex chiral molecules.

Exploration of Novel Catalytic Reactions and Green Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainability, efficiency, and safety, principles encapsulated by green chemistry. Future research on this compound will likely focus on developing novel catalytic reactions and adopting green chemistry methodologies like flow chemistry.

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages, including superior control over reaction parameters, enhanced safety for highly exothermic or hazardous reactions, and improved scalability from laboratory to industrial production. amt.ukneuroquantology.comnih.gov Applying flow chemistry to the synthesis and derivatization of this compound could lead to cleaner products, higher yields, and safer manufacturing processes, particularly in the pharmaceutical and fine chemical industries. neuroquantology.comeuropa.eu

Furthermore, the exploration of novel catalytic systems for the functionalization of the C-H bonds on the aromatic ring could provide more atom-economical synthetic routes to complex derivatives, reducing waste compared to traditional cross-coupling methods that require pre-functionalized starting materials. The development of eco-friendly reaction processes that minimize the use of hazardous solvents and generate non-toxic byproducts is a key goal for future synthetic efforts involving this compound. eurekalert.org

Expansion of Biological Target Space and Therapeutic Applications

As a key intermediate, this compound is already utilized in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders. chemimpex.com Emerging research and patent literature suggest that its derivatives have the potential to address a broader range of biological targets and therapeutic areas.

One promising area is in the development of enzyme inhibitors. A related compound, 4-bromo-2-fluoro-6-methoxybenzonitrile, has been used as an intermediate in the synthesis of inhibitors for Lysine Acetyl Transferases (KATs), a family of enzymes implicated in cancer and other diseases. googleapis.com This suggests that the this compound scaffold could be a valuable starting point for developing novel epigenetic modulators.

Additionally, derivatives incorporating the 6-fluoro-benzisoxazole moiety, which can be synthesized from related precursors, have been investigated as potential Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and 5-HT1A receptor ligands for the treatment of depression and anxiety disorders. mdpi.com A close structural analog, 2-fluoro-6-hydroxybenzonitrile, serves as an intermediate in the design of anti-inflammatory and anti-cancer agents. chemimpex.com This expanding body of evidence points toward a promising future for derivatives of this compound in oncology, neuroscience, and immunology.

| Derivative Class | Potential Biological Target | Therapeutic Area |

|---|---|---|

| Benzoxazole Derivatives | Lysine Acetyl Transferases (KATs) | Oncology, Epigenetics |

| Piperidinyl-benzisoxazole Derivatives | Serotonin Transporter (SERT), 5-HT1A Receptor | Neuroscience (Depression, Anxiety) |

| General Derivatives | Various (kinases, receptors) | Oncology, Inflammation |

Development of Advanced Functional Materials with Tunable Properties

The unique electronic properties conferred by the fluorine and nitrile substituents make this compound a valuable component in the field of material science. chemimpex.com It is already incorporated into polymer formulations to enhance thermal stability and mechanical properties. chemimpex.com Future research is expected to focus on creating advanced functional materials where the specific properties can be precisely tuned by incorporating this moiety.

The strong electron-withdrawing nature of the fluoro-benzonitrile structure can be exploited in the design of organic materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. semanticscholar.org Furthermore, its inherent fluorescence makes it a candidate for the development of sophisticated fluorescent probes for high-precision biological imaging. chemimpex.com By chemically modifying the core structure, researchers could tune the emission wavelength, quantum yield, and environmental sensitivity of these probes. The development of novel polymers and composite materials containing this unit could lead to high-performance materials with applications in harsh environments due to their expected thermal and chemical stability. idu.ac.id

| Material Type | Role of this compound Unit | Tunable Property |

|---|---|---|

| High-Performance Polymers | Enhances chain rigidity and intermolecular forces | Thermal Stability, Mechanical Strength |

| Fluorescent Probes | Acts as the core fluorophore | Emission Wavelength, Quantum Yield |

| Organic Electronics | Functions as an electron-deficient building block | Electron Transport, Energy Levels |

| Specialty Coatings | Provides chemical and thermal resistance | Durability, Surface Properties |

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design

The complexity of chemical synthesis and the vastness of chemical space present significant challenges to the discovery of new molecules and materials. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. The future development of this compound and its derivatives will be increasingly intertwined with these computational approaches.

ML models can be trained on existing reaction data to predict the outcomes of novel transformations, identify optimal reaction conditions, and even suggest new synthetic pathways. nih.govrjptonline.org This could be particularly valuable for tackling the challenges in asymmetric synthesis (Section 6.1) by predicting which catalysts and conditions will lead to the highest stereoselectivity. arxiv.org In drug discovery, AI algorithms can screen virtual libraries of millions of derivatives of this compound to identify candidates with a high probability of binding to a specific biological target, significantly reducing the time and cost of the initial discovery phase. iscientific.org Similarly, in material science, ML can predict the properties of novel polymers or electronic materials incorporating this building block, allowing researchers to design and prioritize materials with desired characteristics before committing to laboratory synthesis. arxiv.org

| AI/ML Application | Specific Task for this compound | Potential Outcome |

|---|---|---|

| Reaction Prediction | Predicting yields and outcomes for new reactions | Discovery of novel synthetic routes |

| Stereoselectivity Prediction | Forecasting enantiomeric excess in asymmetric reactions | Efficient synthesis of chiral drug intermediates |

| Virtual Screening | Identifying derivatives likely to bind to disease targets | Accelerated hit identification in drug discovery |

| Property Prediction | Forecasting thermal, electronic, or optical properties | Rational design of advanced functional materials |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-6-methoxybenzonitrile, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with meta-substituted precursors:

Fluorination : Electrophilic fluorination using reagents like Selectfluor® at the 2-position, leveraging the directing effects of pre-existing substituents (e.g., methoxy or nitrile groups).

Methoxylation : Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis) at the 6-position.

Nitrile Formation : Conversion of a methyl or halide group to nitrile via Rosenmund-von Braun reaction (CuCN) or palladium-catalyzed cyanation.

- Critical Parameters : Temperature (80–120°C), solvent polarity (DMF or DMSO for polar intermediates), and catalyst choice (Cu or Pd) significantly impact regioselectivity and yield. Contamination by isomers (e.g., 3-fluoro or 5-methoxy derivatives) must be minimized using HPLC monitoring .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Workflow :

NMR Spectroscopy : NMR (δ ~ -110 to -120 ppm for aromatic F) and NMR (methoxy singlet at δ 3.8–4.0 ppm; aromatic protons as doublets/multiplet) validate substituent positions.

HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass detection (m/z 151.1 [M+H]) ensures purity >98%.

Melting Point : Compare observed mp (if crystalline) with literature values (e.g., ~95–100°C for related nitriles) .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Profile :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitrile group.

- Moisture : Susceptible to hydrolysis in aqueous acidic/basic conditions; use anhydrous solvents in reactions.

- Long-Term Storage : Stability >12 months under inert gas (N/Ar) in sealed containers .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of this compound for target-specific applications?

- Strategy :

DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on ring electrophilicity).

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using the nitrile as a hydrogen-bond acceptor.

- Example : Fluorine’s ortho-directing effect in electrophilic substitutions can be modeled to design regioselective derivatives .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Contradiction Analysis :

- Issue : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 70% in literature).

- Resolution :

Control Variables : Systematically test Pd catalysts (Pd(OAc) vs. PdCl), ligands (XPhos vs. SPhos), and base (KCO vs. CsCO).

Mechanistic Probes : Use NMR to monitor boronic acid transmetalation efficiency.

Q. How does the electronic interplay between fluorine and methoxy groups influence the compound’s utility in materials science?

- Structure-Property Insights :

- Dipole Moment : The electron-withdrawing fluorine and electron-donating methoxy create a polarized aromatic system, enhancing dielectric properties in polymer matrices.

- Applications : As a monomer in polyimides or liquid crystals, thermal stability (TGA data >300°C) and solubility in aprotic solvents are critical .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Scale-Up Considerations :

Catalyst Loading : Reduce Pd/Cu usage via flow chemistry to minimize costs.

Byproduct Management : Distillation or recrystallization (e.g., hexane/EtOAc) removes isomers.

Safety : Mitigate HCN release during nitrile synthesis using scrubbers .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., ChemSpider’s ACD/Labs Percepta data) to identify outliers .

- Ethical Compliance : Adhere to safety protocols for handling cyanides and fluorinated compounds, including fume hood use and waste disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。